1,4-Diazacyclooctane

Description

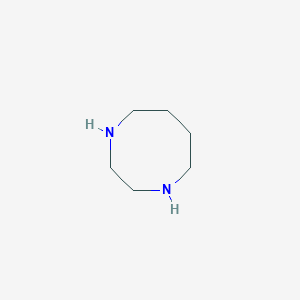

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

1,4-diazocane |

InChI |

InChI=1S/C6H14N2/c1-2-4-8-6-5-7-3-1/h7-8H,1-6H2 |

InChI Key |

CXPUAWQOXQINEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diazacyclooctane and Its Derivatives

Direct Ring-Closure and Cyclization Strategies for Eight-Membered Rings

Direct cyclization methods are a primary approach to forming the 1,4-diazacyclooctane core. These strategies involve the formation of the eight-membered ring from acyclic precursors through either intermolecular condensation or intramolecular ring closure.

Intermolecular condensation reactions, typically involving the coupling of two different molecular fragments, can be employed to construct the diazocane ring.

A classical approach to forming the protected this compound ring is the double alkylation of a diamine with a dihalide. Specifically, 1,4-dibenzyl-1,4-diazacyclooctane can be prepared by condensing N,N'-dibenzylethane-1,2-diamine with 1,3-dibromopropane. researchgate.net This reaction involves the nucleophilic attack of the secondary amine groups on the electrophilic carbon atoms of 1,3-dibromopropane, resulting in the formation of two new carbon-nitrogen bonds to close the eight-membered ring. The benzyl (B1604629) groups serve as protecting groups that can be removed in subsequent steps if the parent, unsubstituted this compound is desired.

Table 1: Reactants for the Synthesis of 1,4-Dibenzyl-1,4-diazacyclooctane

| Reactant Name | Molecular Formula | Role |

| N,N'-Dibenzylethane-1,2-diamine | C₁₆H₂₀N₂ | Diamine Nucleophile |

| 1,3-Dibromopropane | C₃H₆Br₂ | Dihaloalkane Electrophile |

Intramolecular cyclization represents a powerful strategy for forming cyclic compounds, including the this compound system. These methods rely on a single precursor molecule that contains all the necessary atoms for the ring, along with functional groups designed to react with each other to form the final bond that closes the ring.

One such modern approach is the amphoteric diamination cyclization, which can be used to synthesize 1,4-diazocanes from 1,4-diamine derivatives and electron-deficient allenes in a formal [6+2] cyclization. nih.govd-nb.info This method involves treating a 1,4-diamine with an N-halosuccinimide (such as NIS or NCS) to generate a reactive iodoamine intermediate in situ. Subsequent heating with an appropriate allene (B1206475) substrate triggers the cyclization, and a final reduction step yields the substituted 1,4-diazocane. nih.govd-nb.info This strategy is notable for its tolerance of various functional groups and avoids the need for transition metal catalysts. nih.govd-nb.info

Another potential, though less successful, approach involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. While effective for seven-membered diazepane rings, attempts to apply this methodology to form the eight-membered diazocane ring have been met with limited success, often resulting in alternative products. nih.gov

Condensation Reactions for Formation of the this compound Ring

Synthesis of Fused-Ring and Polycyclic Systems Incorporating this compound Moieties

The this compound ring can also be incorporated into more complex molecular architectures, such as fused-ring and polycyclic systems.

A novel four-step synthesis has been developed to create the tricyclic pyrrolo[2,1-c] nih.govwikipedia.orgbenzodiazocine ring system, which contains a 1,4-diazocane moiety fused with pyrrole (B145914) and benzene (B151609) rings. researchgate.net The key final step in constructing this framework is an intramolecular Dieckmann condensation. researchgate.netgrafiati.com

The synthesis begins with 1H-pyrrole-2-carbaldehyde, which is elaborated over several steps to build a linear precursor containing two terminal ester groups. The crucial precursor, methyl 2-({[1-(2-methoxy-2-oxoethyl)-1H-pyrrol-2-yl]carbonyl}amino)benzoate, is then subjected to Dieckmann condensation conditions. researchgate.net This base-catalyzed intramolecular reaction involves the cyclization of the diester to form a β-keto ester, which upon workup yields the desired tricyclic product containing the fused 1,4-diazocane ring. researchgate.netgrafiati.com

Table 2: Key Intermediates in Pyrrolo[2,1-c] nih.govwikipedia.orgbenzodiazocine Synthesis

| Compound Name | Role in Synthesis |

| 1H-Pyrrole-2-carbaldehyde | Starting Material |

| Methyl 2-({[1-(2-methoxy-2-oxoethyl)-1H-pyrrol-2-yl]carbonyl}amino)benzoate | Precursor for Dieckmann Condensation |

| Pyrrolo[2,1-c] nih.govwikipedia.orgbenzodiazocine derivative | Final Tricyclic Product |

The synthesis of 3,8-diazatricyclo[5.1.0.0(2,4)]octanes has been reported starting from cis-benzenetriimine. researchgate.net This polycyclic aziridine (B145994) serves as a precursor that undergoes N,N'-disubstitution, followed by nitrosation and subsequent elimination of dinitrogen monoxide (N₂O) to yield the target tricyclic system. researchgate.net This framework consists of a central six-membered ring fused with two three-membered aziridine rings. While this demonstrates the formation of a diazatricyclo-octane system, it should be noted that the core is a cyclohexane (B81311) ring, not a this compound ring. Information specifically detailing the synthesis of a diazatricyclo[5.1.0.0(2,4)]octane built upon a this compound core from benzenetriimine precursors is not detailed in the surveyed literature.

Pyrrolo[2,1-c][1][2]benzodiazocine Ring System Synthesis via Dieckmann Condensation

Strategies for Aromatic 1,4-Diazocine Derivatives

The synthesis of aromatic 1,4-diazocine derivatives, which are this compound rings containing the maximum number of non-cumulative double bonds, presents unique challenges due to their specific electronic and steric requirements.

Thermal Ring Expansion Routes

Thermal ring expansion represents a significant strategy for the formation of the eight-membered diazocine ring system. These reactions often proceed through an electrocyclic mechanism, where a smaller, strained ring system rearranges to form the larger, more stable aromatic diazocine core.

A notable example involves a domino inverse electron-demand Diels-Alder (IEDDA) reaction followed by a thermal ring expansion sequence. acs.org This one-step synthesis allows for the creation of arene-annulated eight-membered nitrogen heterocycles from readily available aromatic 1,2-diazines. acs.orgresearchgate.net In this process, a boron-based, bidentate Lewis acid catalyst facilitates the initial cycloaddition of a Boc-protected 2-azetine with various phthalazines. acs.org The subsequent electrocyclic ring expansion of the intermediate furnishes azocines fused to differently substituted aromatic rings. acs.org A critical aspect of this transformation is the hypothesis that the formation of an annulated aromatic ring in the product significantly favors the ring-expanded azocine (B12641756) over a bridged four-membered structure. acs.org

The table below summarizes key aspects of a domino IEDDA/thermal ring expansion reaction for synthesizing arene-annulated 1,4-diazocine derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Feature |

| Boc-protected 2-azetine | Phthalazines (electron-poor and electron-rich) | Boron-based Lewis acid / Thermal | Arene-annulated azocines | One-step synthesis of fused aromatic diazocines |

Data derived from a study on a domino inverse electron-demand Diels-Alder/thermal ring expansion sequence. acs.org

Post-Synthetic Modification and Functionalization of this compound Scaffolds

Post-synthetic modification (PSM) is a powerful tool for introducing diverse functionalities into a pre-existing molecular scaffold. This approach allows for the fine-tuning of the chemical and physical properties of the this compound core without altering its fundamental structure.

N-Alkylation and N-Functionalization of this compound Derivatives

The nitrogen atoms within the this compound ring are prime sites for functionalization, most commonly through N-alkylation. This process involves the substitution of the hydrogen atoms on the nitrogen with various alkyl or functional groups.

A versatile method for the symmetrical or unsymmetrical N,N'-dialkylation of diazacyclooctane (DACO)-containing ladder polymers has been developed. rsc.org This strategy involves a three-step post-polymerization reaction sequence starting from a Tröger's base-containing rigid ladder polymer. The steps are: (1) N-alkylation of the Tröger's base unit, (2) ring-opening of the resulting quaternized Tröger's base unit to form the DACO unit, and (3) selective N-alkylation of the secondary amino group of the DACO unit. rsc.org

The reactivity of the alkylating agent influences the reaction conditions. For instance, N-alkylation with reactive agents like methyl iodide (MeI) or benzyl bromide (BnBr) can be carried out in the presence of potassium carbonate in dichloromethane (B109758) at room temperature. rsc.org Less reactive agents, such as allyl bromide or t-butyl bromoacetate, may require more forcing conditions, like heating in dimethylformamide (DMF). rsc.org

The following table details the reaction conditions for the N-alkylation of a DACO-containing ladder polymer with various alkyl halides.

| Alkylating Agent | Base | Solvent | Temperature (°C) |

| Methyl iodide | K₂CO₃ | CH₂Cl₂ | 25 |

| Benzyl bromide | K₂CO₃ | CH₂Cl₂ | 25 |

| 3,4,5-tri(octyloxy)benzyl bromide | K₂CO₃ | CH₂Cl₂ | 25 |

| Allyl bromide | K₂CO₃ | DMF | 100 |

| t-Butyl bromoacetate | K₂CO₃ | DMF | 100 |

Data adapted from a study on the synthesis of diazacyclooctane-containing flexible ladder polymers. rsc.org

This post-synthetic modification approach provides a platform for creating a wide range of functionalized this compound-containing materials with tailored properties for various applications.

Reactivity Profiles and Transformational Chemistry of 1,4 Diazacyclooctane Frameworks

Ring-Opening and Ring-Rearrangement Reactions of 1,4-Diazacyclooctane Derivatives

The structural integrity of the this compound ring can be manipulated through ring-opening and rearrangement reactions, often initiated by transformations involving its nitrogen atoms. A notable example is the conversion of Tröger's base units within polymer backbones into DACO skeletons. acs.orgnih.gov This transformation typically involves a two-step process: N-methylation of the rigid Tröger's base unit, followed by alkaline hydrolysis. researchgate.netresearchgate.net This sequence results in the opening of the bicyclic Tröger's base structure to form the more flexible diazacyclooctane ring. acs.orgnih.gov This ring-opening is a key strategy for modifying the properties of polymers, particularly ladder polymers, by introducing conformational flexibility. acs.orgresearchgate.net

Ring-rearrangement reactions of diazacyclooctane derivatives have also been explored. For instance, azanorbornanic aminyl radicals can undergo regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. us.es Such rearrangements can be influenced by substituents on the bicyclic system and the nature of the bridgehead atoms. us.es In some cases, ring expansion reactions can occur, converting smaller rings like cyclobutane (B1203170) into more stable cyclopentane (B165970) rings when a carbocation is formed adjacent to the ring. chemistrysteps.com For example, the hydrolysis of (chloromethyl)cyclobutane (B1603130) can lead to cyclopentanol (B49286) through a ring-expansion rearrangement. chemistrysteps.com

The stability of the diazacyclooctane ring and its derivatives is a crucial factor in these transformations. While the eight-membered ring is generally stable, the presence of certain functional groups or reaction conditions can promote these ring-opening and rearrangement pathways.

Derivatization Pathways and Functional Group Transformations on the this compound Core

The presence of two secondary amine groups in the this compound core provides ample opportunities for derivatization and functional group transformations. wikipedia.org These transformations are essential for tailoring the properties of DACO-containing molecules for specific applications.

One of the most common derivatization pathways is N-alkylation. ucm.es The secondary amines of the DACO ring can be readily alkylated using various alkyl halides. This allows for the introduction of a wide range of functional groups onto the diazacyclooctane scaffold. ucm.esrsc.org For example, in the context of ladder polymers, the secondary amine of the DACO unit can be functionalized with different alkyl groups, leading to polymers with modified solubility, thermal properties, and conformational behavior. rsc.org The choice of alkylating agent and reaction conditions can be optimized to achieve either symmetrical or unsymmetrical N,N'-dialkylation of the DACO ring. rsc.orgrsc.org

Beyond simple alkylation, the nitrogen atoms can be incorporated into more complex structures. For instance, condensation with aldehydes can yield bicyclic derivatives. wikipedia.org Furthermore, the secondary amines can be acylated or participate in coupling reactions to attach various molecular fragments. nih.gov These functionalization strategies have been employed to synthesize a variety of DACO derivatives with potential applications in materials science and medicinal chemistry. researchgate.netcolab.ws

The ability to perform these transformations selectively is crucial. For example, in polymers containing both Tröger's base and DACO units, it is possible to selectively functionalize the secondary amine of the DACO unit without affecting the tertiary amines of the Tröger's base. rsc.org This selectivity allows for precise control over the final polymer structure and properties.

Reactivity in Polymer Chemistry and Macromolecular Synthesis

The unique reactivity of the this compound framework has been particularly impactful in the field of polymer chemistry, especially in the synthesis and modification of ladder polymers.

A key application of this compound chemistry in macromolecular synthesis is the post-polymerization modification of rigid ladder polymers containing Tröger's base units. acs.orgnih.gov This transformation involves a sequential N-alkylation and hydrolysis of the Tröger's base, which opens the bicyclic structure to form a diazacyclooctane skeleton. acs.orgnih.govrsc.org This conversion is significant because it transforms a rigid polymer backbone into a flexible one. acs.orgresearchgate.net The resulting hybrid ladder polymers can contain varying ratios of Tröger's base and DACO units, depending on the reaction conditions, allowing for tunable properties. researchgate.net

The process begins with the N-alkylation of one of the nitrogen atoms in the Tröger's base unit, forming a quaternary ammonium (B1175870) salt. rsc.org Subsequent treatment with a base, such as aqueous sodium hydroxide, leads to the ring-opening of the quaternized Tröger's base unit to yield the diazacyclooctane ring with one tertiary (N-alkylated) and one secondary amine group. researchgate.netrsc.org This method provides an efficient route to conformationally flexible ladder polymers from their rigid precursors. acs.orgnih.gov

The secondary amine present in the newly formed diazacyclooctane units of ladder polymers serves as a versatile handle for further functionalization. acs.orgresearchgate.net This allows for the introduction of a variety of side chains onto the polymer backbone, which can significantly influence the polymer's properties. rsc.orgrsc.org

Selective N-alkylation of the secondary amine can be achieved using various alkyl halides in the presence of a base. rsc.org This allows for the synthesis of symmetrically or unsymmetrically N,N'-dialkylated DACO-containing ladder polymers. rsc.orgrsc.org For instance, reacting a DACO-containing ladder polymer with methyl iodide, benzyl (B1604629) bromide, or other functionalized alkyl halides leads to the corresponding N-alkylated polymers. rsc.org This post-polymerization modification enables the tuning of properties such as solubility, thermal stability, and self-assembly behavior. rsc.org The ability to introduce various functionalities opens up possibilities for creating ladder polymers with tailored chemical and physical characteristics. rsc.org

The introduction of diazacyclooctane units into a ladder polymer backbone has a profound impact on its conformational flexibility. acs.orgresearchgate.net Unlike the rigid, locked conformation of Tröger's base, the eight-membered diazacyclooctane ring can undergo a ring-flipping motion. acs.orgnih.gov This motion imparts a significant degree of conformational freedom to the polymer chain. acs.orgresearchgate.net

Molecular dynamics simulations and ¹H NMR spectroscopy have confirmed the increased flexibility of ladder polymers containing DACO units compared to their rigid Tröger's base counterparts. acs.orgresearchgate.net This rigid-to-flexible transformation is a novel strategy for designing polymers with dynamic properties. acs.org The conformational flexibility can be reversibly controlled by the coordination and elimination of a Lewis acid to the two nitrogen atoms of the DACO unit, effectively "locking" and "unlocking" the ring's conformation. researchgate.netrsc.org This stimuli-responsive behavior opens avenues for the development of smart materials. The ability to control the conformational dynamics of a ladder polymer through the strategic incorporation and modification of diazacyclooctane units represents a significant advancement in polymer design. acs.orgresearchgate.net

Coordination Chemistry of 1,4 Diazacyclooctane and Its Ligand Systems

Design and Synthesis of Ligands Incorporating 1,4-Diazacyclooctane Structural Motifs

Derivatives with Pendant Arms and Ancillary Donor Sites

Macrocyclic Ligands Featuring Diazacyclooctane Subunits

A notable example of a macrocyclic system involves the synthesis of a hydrogel functionalized with poly(1,4-diazocane-5,8-dione) active sites. researchgate.net This material was fabricated using a sol-gel polymerization method where maleic acid and ethylenediamine (B42938) were used as the primary ligand precursors. researchgate.net The resulting eight-membered macrocyclic dione, 1,4-diazocane-5,8-dione, forms the principal active site within the hydrogel network. researchgate.net The structure of these active sites was confirmed using spectroscopic techniques, including FTIR, Raman, and 13C NMR. researchgate.net

Formation and Characterization of Metal Complexes with this compound-Based Ligands

Coordination with Transition Metal Ions (e.g., Ni(II), Fe(II))

The poly(1,4-diazocane-5,8-dione) macrocyclic hydrogel has been studied for its ability to adsorb transition metal ions from aqueous solutions. researchgate.net Research indicates that this hydrogel exhibits remarkable selectivity, particularly for iron ions (Fe(aq)). researchgate.net The adsorption mechanism is described as a size-limited and shape-based host-guest chelation. researchgate.net The macrocyclic sites create defined zones that preferentially bind with aqua metal ions of a specific ionic size (1.23 to 1.29 Å) and an octahedral configuration. Since aqueous iron ions meet these criteria effectively, the gel demonstrates outstanding specificity for iron adsorption, even in competitive environments. researchgate.net While this points to coordination between the 1,4-diazocane-dione unit and Fe(II)/Fe(III), detailed characterization of discrete, isolated Ni(II) or Fe(II) complexes with this compound-based ligands is not available.

Table 1: Adsorption Characteristics of Poly(1,4-diazocane-5,8-dione) Hydrogel

| Metal Ion | Adsorption Behavior | Reference |

|---|---|---|

| Iron (Fe) | High specificity and selective adsorption from competitive solutions. researchgate.net | researchgate.net |

Synthesis and Properties of Homo- and Heterobimetallic Complexes

There is no available scientific literature describing the synthesis, properties, or structural characterization of homo- or heterobimetallic complexes built upon a this compound ligand scaffold.

Elucidation of Coordination Modes and Geometries

Detailed elucidation of coordination modes and geometries for metal complexes of this compound, supported by single-crystal X-ray diffraction analysis, is absent from the current body of scientific literature. Such studies are widely available for the 1,5-isomer, which typically adopts boat-chair or chair-chair conformations upon complexation, but equivalent data for the 1,4-isomer is missing.

Structural Elucidation and Conformational Analysis of 1,4 Diazacyclooctane Systems

X-ray Crystallographic Studies for Solid-State Structure Determination

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Detailed analysis of X-ray diffraction data allows for the precise measurement of the geometric parameters within the 1,4-diazacyclooctane ring system.

In a study of a 1,3,5,7-tetra(3-pyridyl)-1,3,5,7-tetrazacyclooctane, a related eight-membered ring, the N–C bond lengths within the heterocyclic ring were found to be in the range of 1.4458(15) to 1.4646(16) Å. thieme-connect.com The N–pyridine (B92270) bond lengths were slightly shorter, at 1.3893(16) and 1.3877(15) Å, due to increased s character and conjugation with the pyridine ring. thieme-connect.com

In a nickel(II) complex with a 1,5-bis(N-1-methylimidazol-2-methyl)-1,5-diazacyclooctane ligand, the Ni-N bond lengths range from 2.025(4) to 2.130(4) Å, and the Ni-Cl bond distance is 2.340(2) Å. For a copper(II) thiocyanate (B1210189) complex with 3,7-di(3-pyridyl)-1,5-dioxa-3,7-diazacyclooctane, the average Cu-N bond length is 2.030 Å. mdpi.com

Torsional angles are critical in defining the ring's conformation. For instance, in 1,3,5,7-tetra(3-pyridyl)-1,3,5,7-tetrazacyclooctane, the four symmetry-independent torsion angles were determined to be C12–N1–C11–N3 = 110.70(12)°, C11–N1–C12–N3A = –112.73(11)°, C12A–N3–C11–N1 = –31.72(15)°, and C11–N3–C12A–N1A = –36.28(15)°, indicating a twist-crown conformation. thieme-connect.com

Table of Selected Bond Lengths and Angles:

| Compound/Complex | Bond | Length (Å) | Angle | Degrees (°) |

| 1,3,5,7-tetra(3-pyridyl)-1,3,5,7-tetrazacyclooctane | N-C (ring) | 1.4458-1.4646 | C12–N1–C11–N3 | 110.70(12) |

| N-pyridine | 1.3877-1.3893 | C11–N1–C12–N3A | -112.73(11) | |

| [NiLCl]ClO4 (L = 1,5-bis(N-1-methylimidazol-2-methyl)-1,5-diazacyclooctane) | Ni-N | 2.025-2.130 | Cl(1)-Ni-H(2,1) | 176.2 |

| Ni-Cl | 2.340 | |||

| [Cu(L)(SCN)2(DMF)]2 (L = 3,7-di(3-pyridyl)-1,5-dioxa-3,7-diazacyclooctane) | Cu-N (avg) | 2.030 | ||

| Cu-O | 2.83 |

Analysis of Hydrogen Bonding Interactions in Coordination Complexes

Hydrogen bonding plays a significant role in the crystal packing and stabilization of coordination complexes involving this compound. In a thermochromic copper(II) complex, Cu(daco)22, weak hydrogen bonds are present, bridging the imino groups of the ligands with the nitrate (B79036) ions, which enhances the ligand field strength. oup.com Similarly, in a dinuclear zinc(II) complex, the crystal structure is stabilized by an N-H...O hydrogen bond between the amino group of the diazacyclooctane ring and an acetone (B3395972) molecule. nih.gov In another case involving a nickel(II) complex, three carbon-hydrogen-oxygen bonds with distances of 2.40 - 2.67 Å contribute to the hydrogen bonding network.

Spectroscopic Characterization for Structural and Dynamic Insights

Spectroscopic techniques are indispensable for probing the structure and dynamics of this compound systems, particularly in the solution state where crystallographic methods are not applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for studying the conformation and dynamic processes of molecules in solution. ox.ac.uk For this compound derivatives, ¹H and ¹³C NMR are used to investigate ring-flipping motions and conformational flexibility. researchgate.net The rate of these processes can be studied using dynamic NMR techniques, where changes in temperature affect the rate of exchange between different conformations. libretexts.org

In a study of a dibenzo-1,5-diazacyclooctane (DACO) derivative, variable temperature NMR measurements were used to investigate its conformational control through stepwise protonation. researchgate.net The coordination of a Lewis acid to a DACO-containing ladder polymer was shown to reversibly switch the conformational flexibility of the polymer backbone, a phenomenon that was studied in detail using NMR techniques. rsc.org For a 1,5-bis(N-1-methylimidazol-2-methyl)-1,5-diazacyclooctane ligand, ¹H NMR in D₂O showed signals at δ 1.98 (4H, p, C-CH₂-C), 3.14 (8H, t, C-CH₂-N), 3.83 (6H, s, CH₃-Im), 4.42 (4H, s, CH₂-Im), and 7.42 (4H, s, Im).

Infrared (IR) and Electronic Absorption Spectroscopy for Vibrational and Electronic Transitions

IR and electronic absorption (UV-Vis) spectroscopy provide information about the vibrational and electronic properties of this compound and its complexes. IR spectroscopy is used to identify characteristic functional groups and their vibrational modes. For example, in a copper(II) thiocyanate complex, methylene (B1212753) symmetric/asymmetric stretching vibrations were observed at 2936 cm⁻¹. mdpi.com The absorption of infrared radiation can alter a bond's vibrational energy. libretexts.org

Electronic absorption spectroscopy probes the electronic transitions within a molecule. libretexts.org These transitions, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT), are particularly informative for coordination complexes. spectroscopyonline.com In a thermochromic copper(II) complex of 1,5-diazacyclooctane (B3191712), single-crystal visible and infrared spectra were obtained for both low- and high-temperature forms to understand the thermochromic mechanism, which involves changes in the ligand field and geometry. oup.com

Conformational Dynamics and Isomerism of the Eight-Membered Ring

The eight-membered ring of this compound is conformationally flexible and can exist in various isomeric forms, such as chair, boat, and twist conformations. solubilityofthings.com The interconversion between these conformers is often rapid at room temperature, leading to an averaged structure observed in NMR.

Studies on a diazacyclooctane and its bis-BH₃ adduct using ¹H and ¹³C NMR, along with molecular mechanics calculations, revealed that the major conformation is a twist-chair-chair that rapidly interconverts via a chair-chair form, with a minor contribution from a set of twist-boat-boats. rsc.org In a nickel(II) complex, the diazacyclooctane backbone adopts a "boat/chair" configuration. Similarly, a zinc(II) complex features a boat-chair conformation for the mesocyclic ligand. nih.gov The conformational control of a dibenzo-1,5-diazacyclooctane derivative can be achieved by stepwise protonation, leading to different bent-shaped mono- and diprotonated species. researchgate.net The strategic placement of fluorine atoms can also be used to control the conformation of N-heterocycles, including eight-membered rings. researchgate.net

Characterization of Conformational Isomers (e.g., Chair-Boat, Chair-Chair)

Due to its flexibility, the this compound ring can exist in several conformational states. The most commonly discussed isomers for eight-membered rings include the chair-chair (CC) and boat-chair (BC) forms, as well as twist variations. acs.orgiucr.org The specific conformation adopted can be influenced by substitution on the ring, the solvent, and, notably, by coordination to a metal center.

X-ray crystallography has been instrumental in characterizing the solid-state conformations of diazacyclooctane systems, particularly within metal complexes. These studies reveal that the diazacyclooctane ligand can adopt different conformations depending on the coordinated metal ion and other ligands present. For example, in a constrained tetraazamacrocycle containing a 1,5-diazacyclooctane subunit, the conformation was identified as chair-boat when complexed with Nickel(II), but as chair-chair when complexed with Cobalt(III). nih.gov Similarly, a copper(II) complex of 1,5-diazacyclooctane was found to adopt a boat-chair conformation. iucr.org

| Complex | Conformation of DACO subunit | Reference |

|---|---|---|

| Ni(1,11-C(3)-cyclam)₂ | Chair-Boat | nih.gov |

| Co(1,11-C(3)-cyclam)(NCS)₂ | Chair-Chair | nih.gov |

| [Cu(C₆H₁₄N₂)(NO₃)₂] | Boat-Chair | iucr.org |

Beyond the basic chair and boat forms, more complex conformers have been identified through a combination of NMR spectroscopy and molecular mechanics calculations. For 1,3,3,5,7,7-hexamethyl-1,5-diazacyclooctane, computational studies suggest an equilibrium between different sets of conformers. acs.orgnih.gov The major form is proposed to be a set of twist-chair-chairs that rapidly interconvert through a chair-chair transition state, while the minor, higher-energy form is likely a set of interconverting twist-boat-boats. acs.orgnih.govrsc.org The X-ray crystal structure of a bis-BH₃ adduct of this molecule confirmed the presence of a twist-boat-boat conformation in the solid state. acs.orgnih.gov

| Conformational State | Description | Method of Identification | Reference |

|---|---|---|---|

| Major Form | Set of twist-chair-chairs interconverting via the chair-chair form | Molecular Mechanics Calculations | acs.orgnih.gov |

| Minor Form | Set of twist-boat-boats interconverting via the boat-boat form | Molecular Mechanics Calculations | acs.orgnih.gov |

| Solid-State Conformation (Bis-BH₃ Adduct) | Twist-Boat-Boat | X-ray Crystallography | acs.orgnih.gov |

Theoretical and Computational Investigations of 1,4 Diazacyclooctane Chemistry

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to exploring the electronic properties and energy landscape of 1,4-diazacyclooctane. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. jns.edu.af It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. mdpi.com By optimizing this density, DFT can accurately predict molecular geometries and energies.

For this compound, DFT calculations are used to determine its most stable three-dimensional conformation. The process involves geometry optimization, where the atomic coordinates are adjusted to find the minimum energy structure on the potential energy surface. orientjchem.org Various functionals, which are approximations for the exchange-correlation energy term in the Kohn-Sham equations, can be employed. jns.edu.afmdpi.com The choice of functional and basis set is crucial for obtaining accurate results. sumitomo-chem.co.jp

The stability of the molecule can be further analyzed by examining its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. orientjchem.orgnih.gov For this compound, the nitrogen atoms are expected to be the most electron-rich sites, indicating their susceptibility to electrophilic attack.

| Functional Type | Examples | General Characteristics |

|---|---|---|

| Local Density Approximation (LDA) | Slater-Vosko-Wilk-Nusair (SVWN) | Based on a uniform electron gas. Generally less accurate for molecular properties. |

| Generalized Gradient Approximation (GGA) | B88, PBE, BLYP | Includes the gradient of the electron density, offering improved accuracy for molecular geometries and energies. |

| Hybrid Functionals | B3LYP, PBE0, ωB97X-D | Mixes a portion of exact Hartree-Fock exchange with a GGA functional, often providing a good balance of accuracy and computational cost for a wide range of systems. sumitomo-chem.co.jp |

| Meta-GGA Functionals | TPSS, M06-L | Includes the kinetic energy density, providing further refinement and accuracy over GGA. |

| Hybrid Meta-GGA Functionals | M06, M06-2X | Combines the features of hybrid and meta-GGA functionals for high accuracy in thermochemistry and kinetics. |

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like DFT. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnumberanalytics.com This approach significantly speeds up computations, making it suitable for very large molecular systems. wikipedia.org

Methods such as Austin Model 1 (AM1), Parametric Model number 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) belong to the class of methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. numberanalytics.comuni-muenchen.de They simplify the calculation of two-electron repulsion integrals, which is the most time-consuming part of Hartree-Fock calculations. While less accurate than DFT, they can provide valuable qualitative insights into the electronic states, molecular orbitals, and charge distributions of molecules like this compound. uni-muenchen.de These methods are particularly useful for initial, rapid screening of molecular properties before undertaking more computationally intensive DFT or other ab initio calculations. mpg.de

| Method | Basis of Parameterization | Key Features |

|---|---|---|

| MNDO | Parameterization based on experimental heats of formation and geometries. | Modified Neglect of Diatomic Overlap; one of the earliest successful NDDO methods. uni-muenchen.de |

| AM1 | Modified core-core repulsion function from MNDO to correct for excessive repulsion. | Austin Model 1; generally provides better results for hydrogen bonds than MNDO. numberanalytics.com |

| PM3 | Re-parameterized from scratch with a larger set of reference data than AM1. | Parametric Model 3; often gives better geometries but can be less accurate for energies than AM1. numberanalytics.com |

| PM6/PM7 | Follow-on methods to PM3 with more fitted parameters and corrections. | Includes d-orbitals for more elements and aims for higher accuracy across a broader range of chemical systems. wikipedia.org |

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

The eight-membered ring of this compound is not rigid and can adopt several conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study this conformational flexibility and the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nsf.gov

In the context of this compound, MD simulations can reveal the different accessible conformations, such as boat-chair and crown forms, and the energetic barriers between them. These simulations have been used to predict that the diazacyclooctane skeleton can exhibit a ring-flipping motion, which imparts significant conformational flexibility. researchgate.netresearchgate.net This flexibility is crucial for its function, for example, when it is incorporated into larger structures like ladder polymers, where the ring-flipping motion can be controlled by external stimuli. researchgate.net The simulations provide detailed information on bond lengths, angles, and dihedral angles over time, allowing for a thorough characterization of the molecule's dynamic structural landscape. mdpi.comnsf.gov

| Parameter | Description | Common Choice/Value |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Time Step | The interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs) nsf.gov |

| Temperature Control | Algorithm used to maintain the system at a constant temperature (thermostat). | Nosé-Hoover, Berendsen, Velocity rescale nsf.gov |

| Pressure Control | Algorithm used to maintain the system at a constant pressure (barostat). | Parrinello-Rahman, Berendsen nsf.gov |

| Solvent Model | Representation of the solvent environment (implicit or explicit). | Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born) |

| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

Computational Studies of Reaction Mechanisms and Pathways Involving this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. scielo.brcardiff.ac.uk For reactions involving this compound, such as N-alkylation, acylation, or its participation as a ligand in catalysis, theoretical calculations can map out the entire reaction pathway. rsc.org

Using methods like DFT, researchers can locate and characterize the structures and energies of reactants, transition states, intermediates, and products along a reaction coordinate. sumitomo-chem.co.jp The difference in energy between the reactants and the transition state gives the activation energy, which is a critical factor determining the reaction rate. scielo.br For example, in a potential N-alkylation reaction of this compound, computational studies could determine the activation barriers for mono- and di-alkylation, providing insights into the reaction's feasibility and selectivity. scielo.br These studies can also model the effect of solvents and catalysts on the reaction mechanism. rsc.org By comparing the energy profiles of different possible pathways, the most favorable mechanism can be identified, guiding experimental efforts to optimize reaction conditions and improve yields. cardiff.ac.uk

| Reaction Step | Reactants | Product | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| First Ethylation (Mono-alkylation) | This compound + Ethyl Bromide | 1-Ethyl-1,4-diazacyclooctane | 12.5 |

| Second Ethylation (Di-alkylation) | 1-Ethyl-1,4-diazacyclooctane + Ethyl Bromide | 1,4-Diethyl-1,4-diazacyclooctane | 14.2 |

Emerging Research Directions and Future Perspectives on 1,4 Diazacyclooctane

Advancements in Stereocontrolled Synthesis

The development of methods for the stereocontrolled synthesis of 1,4-diazacyclooctane derivatives is a critical area of research, as the spatial arrangement of atoms within these molecules dictates their biological activity and catalytic performance. A significant challenge has been the synthesis of optically active derivatives, which are crucial for applications in asymmetric catalysis and medicinal chemistry.

Recent breakthroughs have focused on enantioselective cycloaddition reactions. For instance, an unprecedented enantioselective (4+4) cycloaddition of simple 1,3-dienes with azadienes has been developed for constructing fused eight-membered N-heterocycles. researchgate.net This method utilizes a π-Lewis basic Pd(0) catalyst to activate the 1,3-dienes, leading to nucleophilic addition to azadienes and subsequent ring cyclization. researchgate.net Another innovative approach involves the formal [4+4] cycloaddition of N-alkyl-α,β-unsaturated imines, which can be further derivatized to yield a variety of chiral substituted 1,5-diazacyclooctane (B3191712) derivatives. colab.wsnih.gov This method allows for the production of a broad range of optically active 2,6-dialkyl-1,5-DACOs, which were previously difficult to access. nih.gov

Researchers have also explored diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents as a pathway to stereocontrolled syntheses of piperidine (B6355638) derivatives, a related class of heterocycles, showcasing the potential for similar strategies to be applied to diazacyclooctane synthesis. acs.org Furthermore, visible-light-mediated organocatalytic strategies are emerging for enantioselective reactions, such as the acyl radical conjugate addition to enals, which produces valuable 1,4-dicarbonyl compounds with high stereocontrol. nih.gov These advancements in stereocontrolled synthesis are paving the way for the creation of novel and complex this compound-based molecules with tailored three-dimensional structures.

Rational Design of Next-Generation Ligands and Catalysts

The this compound framework serves as a versatile scaffold for the design of novel ligands and catalysts due to its ability to form stable complexes with a variety of metal ions and its tunable steric and electronic properties. The rational design of these molecules, often guided by computational methods like Density Functional Theory (DFT), is a key focus for developing highly efficient and selective catalysts for a range of chemical transformations. mit.edusciopen.com

A significant area of application for diazacyclooctane-based ligands is in transition metal catalysis. For example, a 1,5-diazacyclooctane-palladium(II) complex, synthesized from bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane, has been shown to self-assemble into palladium nanoparticles. colab.ws These nanoparticles act as a heterogeneous catalyst for Suzuki coupling and C(sp3)–H activation reactions. colab.ws In another example, a new air-stable Ni(II) precatalyst with an electron-deficient bidentate phosphine (B1218219) ligand has been designed for the cross-coupling of aryl triflates with aryl amines, a reaction that can be promoted by the mild base 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related compound. mit.edu DFT calculations have been instrumental in understanding how the electronic properties of the ligand influence the catalytic cycle. mit.edu

The development of organocatalysts based on the diazacyclooctane structure is also a burgeoning field. While many organocatalysts are derived from natural products, which can limit rational design, researchers are developing new catalysts from readily available starting materials. kyoto-u.ac.jp For instance, new hydrogen-atom transfer (HAT) catalysts derived from inexpensive DABCO have been developed for the site-selective C-H alkylation of unactivated substrates. kyoto-u.ac.jp Furthermore, the quest for ideal organic catalysts for processes like atom transfer radical polymerization (O-ATRP) has led to the identification of new universal descriptors that go beyond simple redox potentials to guide the rational design of photocatalysts. mdpi.com

| Catalyst System | Application | Key Features |

| 1,5-Diazacyclooctane-Palladium(II) Complex | Suzuki coupling, C(sp3)–H activation | Self-assembles into palladium nanoparticles, acts as a heterogeneous catalyst. colab.ws |

| Ni(II) Precatalyst with Electron-Deficient Ligand | C–N cross-coupling | Air-stable, enables use of mild bases like DABCO. mit.edu |

| DABCO-derived HAT Catalysts | Site-selective C-H alkylation | Readily accessible from inexpensive starting materials, used with a photoredox catalyst. kyoto-u.ac.jp |

| DuBois-type Nickel Catalyst (NiP) | Photocatalytic H2 generation | Water-soluble, can be immobilized on semiconductor surfaces. acs.org |

Development of Advanced Materials utilizing this compound Scaffolds

The unique structural features of this compound are being harnessed to create advanced materials with novel properties and functionalities. These materials find applications in areas ranging from polymer chemistry to the development of porous frameworks.

One promising avenue is the incorporation of diazacyclooctane units into polymer backbones. Researchers have reported the selective synthesis of flexible ladder polymers containing N,N'-diacylated diazacyclooctane units. atlas.jpresearchgate.net These ladder polymers are unique because their backbones consist of fused rings, and the inclusion of the diazacyclooctane unit provides conformational flexibility. researchgate.net This flexibility, predicted by molecular dynamics simulations, allows for further functionalization through reactions at the secondary amine groups, opening up possibilities for creating new classes of ladder polymers with tunable properties. researchgate.net

Metal-organic frameworks (MOFs), which are porous polymers made of metal ions linked by organic ligands, represent another exciting application for diazacyclooctane derivatives. wikipedia.org While aromatic carboxylates are common linkers in MOFs, the use of aliphatic diamines like this compound can introduce different structural motifs and properties. nih.gov The integration of polymers with MOFs can lead to hybrid materials that combine the flexibility and processability of polymers with the high surface area and tunable porosity of MOFs. researchgate.net These hybrid materials have potential applications in areas such as catalysis, gas separation, and drug delivery. wikipedia.orgresearchgate.net For instance, the covalent integration of polymers and porous organic frameworks can create materials with enhanced catalytic activity or improved gas separation capabilities. researchgate.net

Interdisciplinary Approaches in Chemical Research Involving Diazacyclooctanes

The study of this compound and its derivatives is increasingly benefiting from interdisciplinary research, where knowledge and techniques from different fields are integrated to address complex scientific challenges. smu.edu.sguaf.edu This collaborative approach is essential for advancing fundamental understanding and translating research findings into practical applications. smu.edu.sg

A prime example of this interdisciplinary synergy is in the field of medicinal chemistry. The this compound scaffold has been incorporated into various biologically active molecules. For instance, conjugates of pentacyclic triterpenoic acids with 1,5-diazacyclooctane and rhodamine have been synthesized and shown to exhibit significant cytotoxicity against breast cancer cells at sub-nanomolar concentrations. mdpi.comresearchgate.net This research combines organic synthesis with cell biology and pharmacology to develop potential new therapeutic agents. mdpi.com The diazacyclooctane spacer plays a crucial role in enhancing the cytotoxicity of these conjugates. mdpi.com In another study, 1,5-diazacyclooctanes have been investigated for their ability to inhibit the formation of amyloid fibrils associated with diseases like Alzheimer's, demonstrating the intersection of organic chemistry and neurobiology. medscape.com

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where interdisciplinary approaches are vital. newworldencyclopedia.orguclouvain.be The design of host-guest systems, where a this compound-based molecule can encapsulate another molecule, has applications in drug delivery, catalysis, and the development of molecular sensors. newworldencyclopedia.orgnih.gov For example, a new diazacyclooctane dihydroxamate has been synthesized as a siderophore analogue for studying iron(III) and copper(II) complexation, which is relevant to understanding biological metal transport. researchgate.net These studies require a combination of synthetic chemistry, physical chemistry to study binding affinities, and biochemistry to understand the biological context. uclouvain.be

The advancement of analytical techniques and computational modeling further underscores the importance of interdisciplinary collaboration. sciopen.com The integration of experimental results with theoretical calculations allows for a deeper understanding of reaction mechanisms and the properties of new materials, accelerating the cycle of design, synthesis, and testing. sciopen.com

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1,4-Diazacyclooctane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization of diamines or reductive amination under controlled conditions. For example, iodine-mediated cyclization of pre-organized diamine precursors can yield this compound derivatives . Optimization of purity requires chromatographic techniques (e.g., flash column chromatography) and solvent recrystallization. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) (as described for related compounds in ) should be used to verify purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks.

- X-ray crystallography : Essential for confirming 3D structure and ligand coordination, as demonstrated in iodobismuthate complexes containing 1,4-diazabicyclo[2.2.2]octane derivatives (CCDC ).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. How can researchers systematically review literature on this compound?

- Step 1 : Define search goals (e.g., synthesis, toxicity, applications).

- Step 2 : Use databases like PubMed, SciFinder, and gray literature (e.g., government reports).

- Step 3 : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, structural analogs for property extrapolation) .

- Step 4 : Evaluate data quality using frameworks like the EPA Systematic Review Protocol .

Advanced Research Questions

Q. How can experimental design address challenges in synthesizing air-sensitive this compound complexes?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress.

- Computational pre-screening : Density functional theory (DFT) can predict stable coordination geometries, as shown in copper-diazacyclooctane complexes .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Triangulation : Cross-validate NMR, X-ray, and MS data to confirm structural assignments .

- Error analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and replicate experiments.

- Peer consultation : Engage crystallography experts to reinterpret ambiguous diffraction patterns (e.g., CCDC data reanalysis ).

Q. How can computational methods enhance catalytic studies of this compound-based metal complexes?

- Methodological Answer :

- DFT calculations : Model transition states and ligand-metal interactions to predict catalytic activity .

- Molecular dynamics (MD) : Simulate solvent effects on complex stability.

- Benchmarking : Validate computational results against experimental kinetics (e.g., enzyme-mimetic studies ).

Q. What approaches ensure reproducibility in toxicity studies of 1,4-Diazacyclooclooctane?

- Methodological Answer :

- Standardized protocols : Follow EPA guidelines for dose-response assays and endpoint measurements .

- Blind testing : Minimize bias by coding samples and using independent labs for replication.

- Data transparency : Publish raw datasets and analytical workflows, as emphasized in NIST standards .

Data Analysis & Contradiction Management

Q. How should researchers handle conflicting data on the environmental fate of this compound?

- Methodological Answer :

- Source evaluation : Prioritize studies with robust methodologies (e.g., EPA-tiered assessments ).

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends.

- Hypothesis testing : Design follow-up experiments to test conflicting conclusions (e.g., soil adsorption vs. aqueous degradation studies ).

Q. What frameworks guide the formulation of high-impact research questions for this compound studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.